5-Morpholinopyridin-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Morpholinopyridin-3-ylboronic acid is a chemical compound with the molecular formula C9H13BN2O3 . It has an average mass of 208.022 Da and a monoisotopic mass of 208.101929 Da .
Molecular Structure Analysis
The InChI code for 5-Morpholinopyridin-3-ylboronic acid is1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2
. The Canonical SMILES is B(C1=CC(=CN=C1)N2CCOCC2)(O)O
. Physical And Chemical Properties Analysis
5-Morpholinopyridin-3-ylboronic acid has a molecular weight of 208.02 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 208.1019224 g/mol and its monoisotopic mass is also 208.1019224 g/mol . The topological polar surface area is 65.8 Ų . It has a heavy atom count of 15 .Scientific Research Applications
Boronic acids, including “5-Morpholinopyridin-3-ylboronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:
-
Sensing Applications
- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- These sensing applications can be homogeneous assays or heterogeneous detection .
- Detection can be at the interface of the sensing material or within the bulk sample .
-
Biological Labelling, Protein Manipulation and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- Boronic acids have been used for electrophoresis of glycated molecules .
- They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
-
Separation Technologies
-
Therapeutics Development
The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes . These features contribute to the practical up-scaling of the reaction .
The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes . These features contribute to the practical up-scaling of the reaction .
Safety And Hazards
properties
IUPAC Name |
(5-morpholin-4-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCZUJKYYSOZQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678784 |
Source
|
Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholinopyridin-3-ylboronic acid | |
CAS RN |
1215107-26-8 |
Source
|
Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.